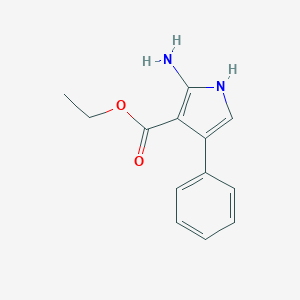

ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate

Übersicht

Beschreibung

Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Vorbereitungsmethoden

The synthesis of ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with aniline in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its ability to interact with neurotransmitter systems makes it particularly valuable for developing drugs targeting central nervous system disorders. Research indicates that derivatives of this compound can exhibit significant biological activity, including anticancer and anti-inflammatory effects.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For example, a study demonstrated that certain pyrrole compounds inhibited the proliferation of HCT-116 (colon cancer) cells with IC50 values in the low micromolar range (approximately ) . This suggests that this compound may also possess similar properties, potentially acting through mechanisms involving apoptosis and cell cycle arrest.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions enable chemists to create a diverse array of compounds for both academic and industrial applications.

Chemical Reactions Overview

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into corresponding pyrrole derivatives. |

| Reduction | Leads to the formation of reduced pyrrole compounds. |

| Substitution | Involves amino and ester groups participating in substitution reactions to form various substituted derivatives. |

Material Science

Enhancing Material Properties

this compound can be incorporated into polymers and other materials to improve their properties, such as thermal stability and mechanical strength. This application is particularly beneficial in producing high-performance materials used in various industrial sectors.

Agricultural Chemistry

Potential in Agrochemical Development

The compound is also explored for its potential use in agricultural chemistry, specifically as a precursor for developing new pesticides that are more effective and environmentally friendly. Its unique chemical structure may contribute to creating agrochemicals that target specific pests while minimizing ecological impact.

Diverse Biological Effects

Research has shown that this compound exhibits diverse biological activities:

Anticancer Effects

Studies suggest that this compound can inhibit growth factor receptors such as EGFR and VEGFR, which are crucial in cancer progression.

Anti-inflammatory Properties

In vitro studies indicate that certain derivatives can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6, highlighting its potential therapeutic applications in inflammatory diseases.

Lipid-Lowering Effects

Research involving rodent models has demonstrated that related pyrrole compounds can significantly lower serum cholesterol levels while raising HDL cholesterol levels .

Wirkmechanismus

The mechanism of action of ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds such as:

Ethyl 2-amino-1H-pyrrole-3-carboxylate: Lacks the phenyl group, leading to different chemical and biological properties.

Phenyl 2-amino-1H-pyrrole-3-carboxylate: Similar structure but different ester group, affecting its reactivity and applications.

2-Amino-4-phenyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid group instead of the ester group leads to different solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including anti-inflammatory, anticancer, and lipid-lowering effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with an ethyl ester and an amino group, which contributes to its biological activity. The general structure can be represented as follows:

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrole, including this compound, exhibit significant anticancer properties. For instance, pyrrole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancers.

Case Study:

A study demonstrated that certain pyrrole derivatives inhibited the proliferation of HCT-116 (colon cancer) cells with IC50 values in the low micromolar range (approximately ) . This suggests that this compound may also possess similar properties, potentially acting through mechanisms involving apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

Pyrrole compounds have been recognized for their anti-inflammatory properties. This compound may exert these effects by inhibiting pro-inflammatory cytokines and mediators.

Research Findings:

In vitro studies have shown that certain pyrrole derivatives can reduce the production of TNF-alpha and IL-6 in macrophages, indicating potential therapeutic applications in inflammatory diseases . These findings highlight the compound's promise as a candidate for further development in treating inflammatory conditions.

3. Lipid-Lowering Effects

Another significant aspect of this compound is its hypolipidemic activity. Research has shown that related pyrrole compounds can effectively lower serum cholesterol and triglyceride levels.

Data Table: Lipid-Lowering Effects of Pyrrole Derivatives

| Compound | Dose (mg/kg/day) | Cholesterol Reduction (%) | Triglyceride Elevation (%) |

|---|---|---|---|

| Compound 1 | 2 | 32 | 47 |

| Compound 2 | 8 | 59 | 59 |

In a study involving rodent models, selected pyrroles demonstrated a significant reduction in LDL cholesterol levels while raising HDL cholesterol levels, suggesting a favorable lipid profile .

The biological activities of this compound may be attributed to its ability to interact with key molecular targets involved in disease processes. For example:

- Cancer: Inhibition of growth factor receptors such as EGFR and VEGFR is a proposed mechanism for its anticancer activity.

- Inflammation: Modulation of signaling pathways related to inflammatory responses may explain its anti-inflammatory effects.

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)11-10(8-15-12(11)14)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZHKCQCHAZCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377056 | |

| Record name | ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147353-77-3 | |

| Record name | ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.